molecular formula C15H21D3ClNO2 B602740 rac N-Desmethyl Tramadol-d3 Hydrochloride CAS No. 1261398-09-7

rac N-Desmethyl Tramadol-d3 Hydrochloride

Cat. No.: B602740
CAS No.: 1261398-09-7
M. Wt: 288.83
InChI Key:
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Description

rac N-Desmethyl Tramadol-d3 Hydrochloride is a deuterated form of N-Desmethyl Tramadol, which is a primary metabolite of the synthetic analgesic tramadol. Tramadol is widely used for the treatment of moderate to severe pain. The deuterated form, this compound, is often used as an internal standard in various analytical applications, including clinical toxicology, forensic analysis, and pharmaceutical testing .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac N-Desmethyl Tramadol-d3 Hydrochloride involves the deuteration of N-Desmethyl Tramadol. The process typically includes the following steps:

    Deuteration: The introduction of deuterium atoms into the N-Desmethyl Tramadol molecule. This can be achieved using deuterated reagents such as deuterated methanol or deuterated water under specific reaction conditions.

    Hydrochloride Formation: The deuterated N-Desmethyl Tramadol is then converted into its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: rac N-Desmethyl Tramadol-d3 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound back to its parent form, tramadol.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include alkyl halides and nucleophiles.

Major Products Formed:

Scientific Research Applications

rac N-Desmethyl Tramadol-d3 Hydrochloride has several scientific research applications:

Mechanism of Action

rac N-Desmethyl Tramadol-d3 Hydrochloride, like its parent compound tramadol, exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

    Tramadol: The parent compound, widely used for pain management.

    O-Desmethyl Tramadol: Another primary metabolite of tramadol with similar analgesic properties.

    N,O-Didesmethyl Tramadol: A metabolite formed by the removal of both N-methyl and O-methyl groups.

Uniqueness: rac N-Desmethyl Tramadol-d3 Hydrochloride is unique due to its deuterated form, which provides enhanced stability and accuracy in analytical applications. The presence of deuterium atoms reduces the rate of metabolic degradation, making it an ideal internal standard for various analytical methods .

Properties

IUPAC Name

(1R,2R)-1-(3-methoxyphenyl)-2-[(trideuteriomethylamino)methyl]cyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.ClH/c1-16-11-13-6-3-4-9-15(13,17)12-7-5-8-14(10-12)18-2;/h5,7-8,10,13,16-17H,3-4,6,9,11H2,1-2H3;1H/t13-,15+;/m1./s1/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZLWRHUQJHIRG-UOYBXXRGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70678674
Record name (1R,2R)-1-(3-Methoxyphenyl)-2-{[(~2~H_3_)methylamino]methyl}cyclohexan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261398-09-7
Record name (1R,2R)-1-(3-Methoxyphenyl)-2-{[(~2~H_3_)methylamino]methyl}cyclohexan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rac N-Desmethyl Tramadol-d3 Hydrochloride
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rac N-Desmethyl Tramadol-d3 Hydrochloride
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rac N-Desmethyl Tramadol-d3 Hydrochloride
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rac N-Desmethyl Tramadol-d3 Hydrochloride
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rac N-Desmethyl Tramadol-d3 Hydrochloride
Reactant of Route 6
rac N-Desmethyl Tramadol-d3 Hydrochloride

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